molecular formula C7H10N2O2 B2879123 3-(1H-imidazol-1-yl)-2-methylpropanoic acid CAS No. 1051857-96-5

3-(1H-imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2879123
CAS No.: 1051857-96-5
M. Wt: 154.169
InChI Key: JKEHSSYAQUWUCK-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-2-methylpropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, making this method versatile.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole amines.

Scientific Research Applications

3-(1H-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid that contains an imidazole ring and plays a crucial role in enzyme catalysis and protein structure.

    Metronidazole: An antibiotic and antiprotozoal medication that contains an imidazole ring and is used to treat various infections.

    Clotrimazole: An antifungal medication that also features an imidazole ring and is used to treat fungal infections.

Uniqueness

3-(1H-imidazol-1-yl)-2-methylpropanoic acid is unique due to its specific structure, which combines the imidazole ring with a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

3-(1H-imidazol-1-yl)-2-methylpropanoic acid, also known as Imidazolepropionic acid (ImP), has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H8N2O2
  • Molecular Weight : 140.14 g/mol

1. Antimicrobial Activity

Research indicates that ImP exhibits antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In studies, certain derivatives of imidazole compounds showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, highlighting the potential of ImP derivatives in combating resistant bacterial strains .

2. Anti-inflammatory Effects

ImP has been investigated for its anti-inflammatory properties, particularly in the context of metabolic diseases. It has been shown to modulate glucose metabolism and insulin signaling pathways. For instance, in primary mouse hepatocytes, ImP decreased protein levels of insulin receptor substrates while increasing markers associated with mTORC1 activation . This suggests a complex role in the regulation of metabolic processes.

3. Impact on Glucose Metabolism

Studies have demonstrated that ImP can influence glucose tolerance and insulin sensitivity. In animal models, it was found to impair glucose tolerance when administered at specific doses, indicating a potential role in metabolic dysregulation associated with diabetes . Elevated serum levels of ImP have been observed in individuals with prediabetes and type 2 diabetes, suggesting a correlation between this metabolite and metabolic disorders .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : ImP has been implicated in the inhibition of enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX). Compounds derived from ImP exhibited IC50 values below 1 µM against these enzymes, demonstrating significant anti-inflammatory potential .
  • Signaling Pathways : The compound appears to modulate key signaling pathways related to cell growth and apoptosis. Its effects on insulin signaling suggest that it may influence pathways related to energy metabolism and cellular stress responses .

Table 1: Summary of Biological Activities of this compound

Activity TypeFindingsReference
AntimicrobialMIC against MRSA < 0.25 µg/mL
Anti-inflammatoryDecreased IRS protein levels; increased p70S6K activation
Glucose MetabolismImpaired glucose tolerance in mice; elevated serum levels in diabetic patients
Enzyme InhibitionIC50 < 1 µM for sEH and 5-LOX

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research could focus on:

  • Clinical Trials : Evaluating the efficacy and safety of ImP in human subjects suffering from metabolic disorders or infections caused by resistant bacteria.
  • Structural Modifications : Exploring analogs of ImP to enhance its biological activity and reduce potential side effects.

Properties

IUPAC Name

3-imidazol-1-yl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(7(10)11)4-9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEHSSYAQUWUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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